1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one, also known by its IUPAC name 1-[4-(isopropylsulfanyl)phenyl]ethanone, is an organic compound with the molecular formula . This compound is classified as a ketone due to the presence of the carbonyl group () attached to a secondary carbon atom. It features a phenyl ring substituted with a propan-2-ylsulfanyl group, which contributes to its unique chemical properties and potential applications in various scientific fields.
The synthesis of 1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one typically involves the reaction of 4-(propan-2-ylsulfanyl)benzaldehyde with an acetylating agent. One common method employs acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions are carefully controlled to optimize yield and purity, often utilizing techniques such as reflux or microwave-assisted synthesis for efficiency.
In industrial contexts, large-scale production may involve automated reactors where the reaction parameters (temperature, pressure, and reactant concentrations) are optimized to ensure high-quality output. Rigorous quality control measures are implemented to meet industry standards for purity and consistency.
The molecular structure of 1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one can be visualized as follows:
The compound's structure is significant in determining its reactivity and interaction with biological systems. The presence of the sulfur atom introduces unique electronic properties that can influence its chemical behavior.
1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one participates in various chemical reactions:
The mechanism of action for 1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets within biological systems. For instance, its potential antimicrobial activity may result from disrupting microbial cell membranes or inhibiting key enzymes essential for microbial survival. The compound’s reactivity is influenced by the electron-donating properties of the propan-2-ylsulfanyl group, which can enhance its interaction with various biological molecules.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile makes it suitable for further chemical modifications.
1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one has several notable applications:
1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one (CAS 4074-53-7) is a sulfur-containing aromatic ketone with the molecular formula C₁₁H₁₄OS and a molecular weight of 194.29 g/mol. Its structure features a thioether linkage bridging an acetylphenyl group and an isopropyl moiety, as represented by the SMILES notation CC(C1=CC=C(SC(C)C)C=C1)=O [1]. This compound serves as a versatile intermediate in pharmaceutical and materials chemistry due to its dual functional groups—the ketone enables carbonyl chemistry, while the thioether provides sites for further derivatization. Current commercial availability is limited, with suppliers noting temporary stock shortages and specialized cold-chain transportation requirements [1] [8]. The synthesis of such aryl thioether ketones demands precise methodologies to address challenges such as sulfur oxidation sensitivity, byproduct formation, and energy-intensive purification.
| Property | Value |
|---|---|
| CAS Registry Number | 4074-53-7 |
| Molecular Formula | C₁₁H₁₄OS |
| Molecular Weight | 194.29 g/mol |
| MDL Number | MFCD12798241 |
| Purity Specification | Not available (Research grade) |
| Storage Requirements | Cold-chain recommended |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8